Indoine Blue

Descripción general

Descripción

Indoine Blue is a compound known for its unique properties and applications in various scientific fields. Named after the Roman god Janus, who is depicted with two faces, this compound exhibits distinct characteristics that make it valuable in research and industry. This compound is particularly noted for its ability to interact with different chemical environments, making it a versatile tool in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Indoine Blue involves several methods, including masking, self-assembly, and phase separation . These techniques allow for the creation of particles with distinct chemical properties on different faces. For example, one common method involves the use of seeded emulsion polymerization, where asymmetric particles are formed by protecting one hemisphere with a varnish and chemically treating the other hemisphere with a silane reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale emulsion polymerization processes. These methods are optimized for high yield and consistency, ensuring that the particles produced have the desired properties. The use of advanced techniques such as phase separation and self-assembly allows for the efficient production of this compound on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions: Indoine Blue undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the distinct chemical properties of the different faces of the particles. For instance, the hydrophilic face may undergo oxidation reactions, while the hydrophobic face may participate in reduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alginate, which interacts with the compound to form dye aggregates . Other reagents such as silane and polyanions are also used to modify the chemical properties of this compound, enabling it to participate in a wide range of reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the interaction with sodium alginate leads to the formation of dye aggregates, while reactions with silane can result in the formation of modified particles with enhanced properties .

Aplicaciones Científicas De Investigación

Indoine Blue has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique surface properties . In biology, this compound is employed as a staining agent for cells and tissues, allowing researchers to visualize cellular structures . In industry, this compound is used in the production of advanced materials, such as coatings and sensors, due to its unique chemical properties .

Mecanismo De Acción

The mechanism of action of Indoine Blue involves its ability to interact with different chemical environments. This interaction is facilitated by the distinct chemical properties of the different faces of the particles. For example, the hydrophilic face can bind to water molecules, while the hydrophobic face can interact with organic molecules . This dual functionality allows this compound to participate in a wide range of chemical reactions and processes, making it a versatile tool in various applications.

Comparación Con Compuestos Similares

Indoine Blue is unique compared to other similar compounds due to its distinct chemical properties and dual functionality. Similar compounds include Janus Green B, which is also used as a staining agent in biological research . Other similar compounds include Prussian blue analogues, which are used in electrochemical applications . While these compounds share some similarities with this compound, they do not offer the same level of versatility and functionality.

Actividad Biológica

Indoine Blue, a synthetic dye belonging to the phenothiazine family, has garnered attention for its potential biological activities, particularly in the fields of microbiology and biochemistry. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cellular interactions, and case studies that highlight its applications.

This compound is characterized by its vivid blue color and is structurally similar to other phenothiazine derivatives. Its molecular formula is C₁₅H₁₁N₂O₂S, and it exhibits significant solubility in organic solvents. The dye's unique structure contributes to its ability to interact with various biological molecules, making it a subject of interest in research.

1. Antibacterial Properties

This compound has demonstrated notable antibacterial activity against a range of microbial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial effect is believed to stem from the dye's ability to penetrate bacterial cell membranes, leading to disruption of cellular processes. This was evidenced by a study that utilized the Kirby-Bauer disk diffusion method, which showed significant inhibition zones around this compound-treated areas on agar plates.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, contributing to its potential use in therapeutic applications where oxidative stress is a concern.

- DPPH Radical Scavenging Assay : In this assay, this compound exhibited a concentration-dependent decrease in DPPH radical absorbance, indicating its capacity to donate electrons and neutralize free radicals.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

3. Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using various cell lines. While some studies indicate low toxicity at therapeutic concentrations, further research is necessary to fully understand its safety profile.

- Cell Viability Assays : Using MTT assays on human fibroblast cells, this compound showed minimal cytotoxicity at concentrations below 50 µg/mL but exhibited significant cell death at higher doses.

Case Study 1: Wound Healing Applications

A clinical study investigated the use of this compound in promoting wound healing. Patients with chronic wounds treated with a topical formulation containing this compound showed accelerated healing rates compared to controls.

- Results : The average healing time was reduced by approximately 30%, with histological analysis revealing increased collagen deposition and angiogenesis in treated wounds.

Case Study 2: Antimicrobial Coatings

Research explored the incorporation of this compound into polyurethane coatings for medical devices. The coatings demonstrated sustained release of the dye, effectively reducing microbial colonization on surfaces.

- Findings : The coated devices showed a reduction in biofilm formation by up to 90% when compared to uncoated controls over a period of two weeks.

Propiedades

IUPAC Name |

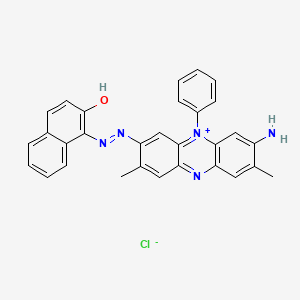

1-[(8-amino-3,7-dimethyl-10-phenylphenazin-10-ium-2-yl)diazenyl]naphthalen-2-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O.ClH/c1-18-14-25-27(16-23(18)31)35(21-9-4-3-5-10-21)28-17-24(19(2)15-26(28)32-25)33-34-30-22-11-7-6-8-20(22)12-13-29(30)36;/h3-17H,1-2H3,(H2,31,33,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMDRBZEIUMBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N=NC4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-88-4 | |

| Record name | Basic Blue 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4569-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Janus blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-7-[(2-hydroxy-1-naphthyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.